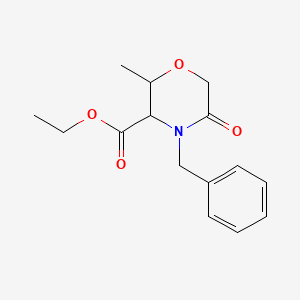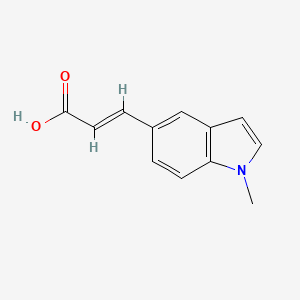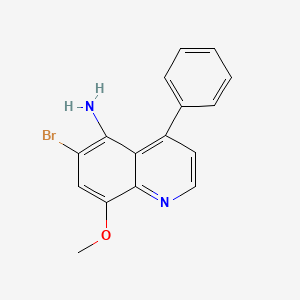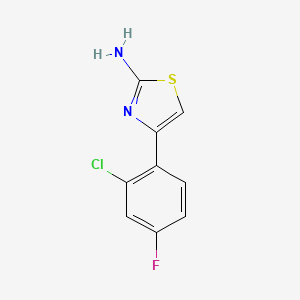
5-(Benzyloxy)-2-methylbenzaldehyde
Übersicht
Beschreibung
5-(Benzyloxy)-2-methylbenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is a white crystalline powder that is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Fluorescent pH Sensors
Research has highlighted the development of compounds that act as fluorescent pH sensors, useful for studying biological organelles. One such probe demonstrated significant sensitivity and selectivity in pH detection within biological relevance, potentially implicating related benzaldehyde derivatives in similar applications (Saha et al., 2011).
DNA Interaction and Antitumor Activities
Compounds derived from benzaldehydes have been explored for their binding properties with DNA and antitumor activities. Specifically, thiosemicarbazone derivatives of substituted benzaldehydes showed potential in DNA cleavage and exhibited anticancer properties against human colorectal cell lines (Hussein et al., 2015).
Organic Synthesis Methodologies
In organic synthesis, methodologies involving benzaldehyde derivatives for the synthesis of complex molecules have been reported. For instance, a study on the bromination of benzaldehydes provided insights into the selective production of brominated compounds, useful as intermediates in synthetic chemistry (Otterlo et al., 2004).
Catalysis and Oxidation Reactions
Benzyl alcohols' oxidation to corresponding aldehydes using copper-catalyzed reactions in water has been demonstrated, emphasizing the role of similar compounds in catalytic processes and green chemistry applications (Wu et al., 2016).
Anticancer Activities
Several benzaldehyde derivatives have been synthesized and tested for anticancer activity, showcasing the potential of such compounds in drug discovery and medicinal chemistry, especially against specific cancer cell lines (Lin et al., 2005).
Eigenschaften
IUPAC Name |
2-methyl-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUVTHJCMTGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282583 | |
| Record name | 2-Methyl-5-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1450931-38-0 | |
| Record name | 2-Methyl-5-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450931-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)




![N-[9-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3240952.png)
![7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B3240961.png)
![(5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3240968.png)



![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3240993.png)
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)
![2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid](/img/structure/B3241004.png)